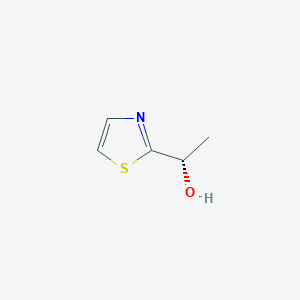

(1S)-1-(1,3-thiazol-2-yl)ethan-1-ol

描述

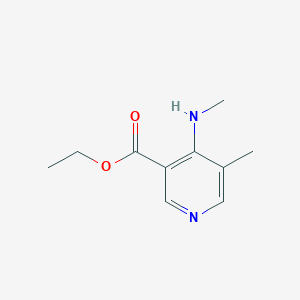

Synthesis Analysis

The synthesis of compounds related to (1S)-1-(1,3-thiazol-2-yl)ethan-1-ol involves intricate chemical reactions, highlighting the complexity and precision required in organic synthesis. For example, the synthesis and characterization of benzothiazole and thiadiazole derivatives have been reported, showcasing methods such as FT-IR, NMR spectroscopy, and X-ray diffraction for structural determination (Inkaya, 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to (1S)-1-(1,3-thiazol-2-yl)ethan-1-ol has been elucidated using techniques like X-ray crystallography, revealing detailed geometric configurations and the arrangement of atoms within the molecule. This detailed analysis aids in understanding the molecular basis of its reactivity and interactions (Baker et al., 1995).

Chemical Reactions and Properties

The chemical reactivity of thiazole derivatives, including those similar to (1S)-1-(1,3-thiazol-2-yl)ethan-1-ol, involves a variety of reactions, such as nucleophilic substitutions and electrophilic additions, dictated by the electron-rich sulfur and nitrogen atoms in the thiazole ring. These reactions extend the utility of such compounds in organic synthesis and material science (Koparır et al., 2005).

Physical Properties Analysis

The physical properties of (1S)-1-(1,3-thiazol-2-yl)ethan-1-ol and related compounds, including melting points, solubility, and crystalline structure, are crucial for their practical application and handling. These characteristics are typically determined through thermal analysis and solubility studies, providing insights into the stability and phase behavior of these compounds (Şahin et al., 2014).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards various reagents, and the ability to form complexes with metals, define the versatility of (1S)-1-(1,3-thiazol-2-yl)ethan-1-ol in chemical synthesis and applications. Investigations into these properties involve spectroscopic methods and reactivity studies, offering a comprehensive understanding of the molecule's behavior in different chemical environments (Sonparote & Chavhan, 2023).

科学研究应用

Imaging and Diagnostics

- Radiochemistry and Imaging: The compound 11C-PBB3, which incorporates the thiazol-2-yl group, is used as a PET probe for imaging tau pathology in the human brain. The study detailed the radiosynthesis, quality control, and photoisomerization of 11C-PBB3, highlighting its clinical utility in neuroimaging (Hashimoto et al., 2014).

Medicinal Chemistry and Drug Design

- Hepatoprotective Agents: Bis(isoxazol-4-ylmethylsulfanyl)alkanes, possessing structural analogs of the SAM drug, were synthesized and evaluated as hepatoprotective agents. The study presented a novel synthesis method and examined the complexation and hepatoprotective properties of these compounds (Akhmetova et al., 2018).

- Anti-inflammatory Agents: A series of thiazolyl/oxazolyl formazanyl indoles were synthesized and assessed for anti-inflammatory activity. The study explored the structure-activity relationship, offering insights into the therapeutic potential of these compounds (Singh et al., 2008).

Neuroprotection and Cognitive Enhancement

- Anti-Parkinsonian Agents: The study on 3-alkyl/aryl-8-(furan-2-yl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thiones revealed their potential as anti-Parkinsonian and neuroprotective agents. The compounds were effective against neuroleptic-induced catalepsy and oxidative stress in mice, with no violation of Lipinski's rule of five, indicating promise for treating Parkinson's disease (Azam et al., 2010).

- Cognitive Enhancement: The cognitive enhancer T-588, structurally related to thiazol-2-yl compounds, was shown to alleviate place learning deficits in rats with hippocampal damage. Despite the absence of histological protective effects, T-588 improved task performance, suggesting enhancement of residual cognitive functions (Nakada et al., 2001).

属性

IUPAC Name |

(1S)-1-(1,3-thiazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-4(7)5-6-2-3-8-5/h2-4,7H,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYLXXDUJXUJJJ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-1-(1,3-thiazol-2-yl)ethan-1-ol | |

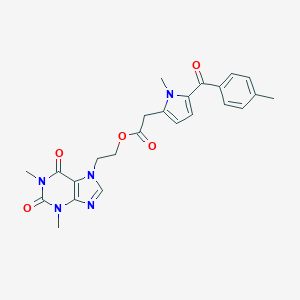

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

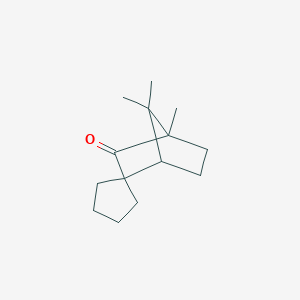

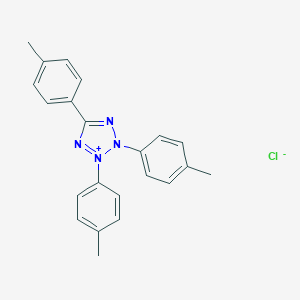

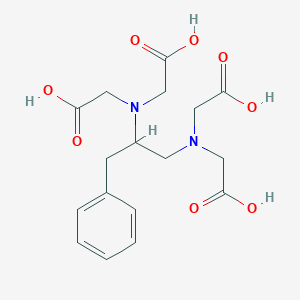

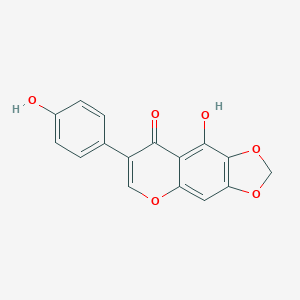

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B24692.png)